molecular formula C15H14FN5OS3 B2626370 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-70-2

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2626370
CAS No.: 851132-70-2
M. Wt: 395.49
InChI Key: JSUWHRYIGDHFIB-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Coupling of the Thiadiazole and Imidazole Rings: The final step involves coupling the thiadiazole and imidazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of both the thiadiazole and imidazole rings, as well as the fluorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-7-8-21(14)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUWHRYIGDHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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